molecular formula C11H15NOS B1342071 5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde CAS No. 7136-41-6

5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde

Cat. No.: B1342071
CAS No.: 7136-41-6
M. Wt: 209.31 g/mol
InChI Key: RWKSLQNLAHNVDQ-UHFFFAOYSA-N
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Description

5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C11H15NOS. It is a heterocyclic compound containing a thiophene ring substituted with a piperidin-1-ylmethyl group and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with piperidine in the presence of a suitable catalyst. One common method is the condensation reaction, where thiophene-2-carbaldehyde is reacted with piperidine under reflux conditions in an organic solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards specific targets, while the thiophene ring can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: 5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde is unique due to the presence of the piperidine moiety, which can enhance its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-9-11-5-4-10(14-11)8-12-6-2-1-3-7-12/h4-5,9H,1-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKSLQNLAHNVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602363
Record name 5-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7136-41-6
Record name 5-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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